molecular formula C9H16 B083500 Ethylidenecycloheptane CAS No. 10494-87-8

Ethylidenecycloheptane

Cat. No. B083500
CAS RN: 10494-87-8
M. Wt: 124.22 g/mol
InChI Key: MLFGNFYXTYMGAT-UHFFFAOYSA-N
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Description

Ethylidenecycloheptane is a chemical compound with the molecular formula C9H16 . It has an average mass of 124.223 Da and a monoisotopic mass of 124.125198 Da .


Molecular Structure Analysis

The molecular structure of Ethylidenecycloheptane can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Ethylidenecycloheptane has a density of 0.9±0.1 g/cm3, a boiling point of 164.5±7.0 °C at 760 mmHg, and a vapour pressure of 2.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 38.5±0.8 kJ/mol and a flash point of 37.4±13.0 °C . Its index of refraction is 1.523, and it has a molar refractivity of 43.2±0.3 cm3 .

Scientific Research Applications

  • 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : 1-Methylcyclopropene, a compound structurally related to Ethylidenecycloheptane, has been widely studied for its effects on fruits and vegetables. It acts as an inhibitor of ethylene perception, which has significant implications for the ripening and senescence of various produce (Watkins, 2006).

  • Analysis of Ethylene Biosynthesis : Research on the analysis of metabolites and enzyme activities in the ethylene biosynthesis pathway provides insights into the chemical reactions involving compounds like Ethylidenecycloheptane. These studies contribute to a deeper understanding of plant physiology and biochemistry (Bulens et al., 2011).

  • 1-Methylcyclopropene Review : The review of 1-Methylcyclopropene, another ethylene action inhibitor, highlights its broad range of effects on various crops. This includes impacts on respiration, ethylene production, and color changes in plants (Blankenship & Dole, 2003).

  • Metallacycles in Ethylene Trimerization : The role of metallacycles, including cycloheptane derivatives, in the chromium-catalyzed trimerization of ethylene to 1-hexene offers valuable insights. These studies contribute to the understanding of catalysis and organic synthesis processes (Emrich et al., 1997).

  • Ethylcyclohexane Pyrolysis and Oxidation : Research on the pyrolysis and oxidation of ethylcyclohexane, a related compound, provides data on the reactivity and degradation products of such molecules. This is critical for understanding combustion and environmental impact (Husson et al., 2012).

properties

IUPAC Name

ethylidenecycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-9-7-5-3-4-6-8-9/h2H,3-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFGNFYXTYMGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146844
Record name Ethylidenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylidenecycloheptane

CAS RN

10494-87-8
Record name Ethylidenecycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylidenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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